molecular formula C9H9N3O2S2 B13697972 5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine

5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B13697972
M. Wt: 255.3 g/mol
InChI Key: YZOXXWPNGABIPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-(methylsulfonyl)aniline with thiosemicarbazide in the presence of a dehydrating agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), which is crucial for the survival of the malaria parasite . The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the parasite’s life cycle.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine is unique due to its specific structural features and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Its potential as a PfPI4K inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C9H9N3O2S2

Molecular Weight

255.3 g/mol

IUPAC Name

5-(3-methylsulfonylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H9N3O2S2/c1-16(13,14)7-4-2-3-6(5-7)8-11-12-9(10)15-8/h2-5H,1H3,(H2,10,12)

InChI Key

YZOXXWPNGABIPE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(S2)N

Origin of Product

United States

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